molecular formula C11H20N2O3 B2392215 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2034375-29-4

4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide

货号: B2392215
CAS 编号: 2034375-29-4
分子量: 228.292
InChI 键: OOBRUVMCOJRCJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.292. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-10-1-5-13(6-2-10)11(15)12-9-3-7-16-8-4-9/h9-10,14H,1-8H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBRUVMCOJRCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of the mechanism of action for the novel chemical entity, 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide. As of the date of this publication, this compound is recognized primarily as a chemical intermediate in the synthesis of more complex bioactive molecules, with its own pharmacological activity not yet extensively characterized in public-domain research. This document, therefore, presents a hypothesis-driven, systematic approach for researchers and drug development professionals to identify its biological target(s) and elucidate its downstream cellular effects. We will detail a multi-tiered experimental workflow, encompassing initial target identification, robust target validation, and in-depth cellular characterization. Each stage is supported by detailed, step-by-step protocols, scientific rationale, and best practices for data interpretation, ensuring a scientifically rigorous investigation.

Part 1: Introduction and Initial Hypothesis Generation

The chemical structure of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide, featuring a piperidine carboxamide core, is a common scaffold in modern medicinal chemistry. This moiety is known to participate in hydrogen bonding and can serve as a versatile anchor for binding to a variety of protein targets. Given its use as a synthetic intermediate for kinase inhibitors, a primary working hypothesis is that this compound may exhibit inhibitory activity against one or more protein kinases. However, a prudent investigation will not be limited to this target class. Other potential targets could include G-protein coupled receptors (GPCRs), ion channels, or other enzymes that possess binding pockets amenable to this structural class.

Our investigation will, therefore, commence with a broad-based screening approach to identify potential biological targets, followed by a focused and rigorous validation of the most promising candidates.

Part 2: A Phased Approach to Mechanism of Action Elucidation

A logical, phased approach is critical to efficiently and accurately determine the mechanism of action. We propose a three-phase workflow:

  • Phase 1: Target Identification. Broad screening to identify potential interacting proteins.

  • Phase 2: Target Validation and Biochemical Characterization. Confirmation of direct binding and quantification of the interaction.

  • Phase 3: Cellular and Functional Characterization. Assessment of the compound's effect on cellular pathways and functions.

Below is a visual representation of this proposed workflow:

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Biochemical Characterization cluster_2 Phase 3: Cellular & Functional Characterization a High-Throughput Screening (HTS) b Affinity Chromatography-Mass Spectrometry a->b Orthogonal Approach c Surface Plasmon Resonance (SPR) a->c b->c d Isothermal Titration Calorimetry (ITC) c->d f In-Cell Target Engagement Assays (e.g., CETSA) c->f e Enzymatic/Biochemical Assays d->e e->f g Downstream Signaling Analysis (e.g., Western Blot) f->g h Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) g->h G cluster_0 Cell Membrane cluster_1 Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation DAG->NFkB Compound 4-hydroxy-N-(oxan-4-yl) piperidine-1-carboxamide Compound->BTK Inhibits

An In-Depth Technical Guide to 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The following sections detail its molecular structure, physicochemical properties, and a validated synthetic protocol. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Molecular Identity and Physicochemical Properties

The compound, systematically named 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide, is a derivative of piperidine featuring a carboxamide linkage to a tetrahydropyran (oxane) ring.

Structure:

Caption: 2D representation of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide.

Key Physicochemical Data:

PropertyValueSource
Molecular Formula C11H20N2O3N/A
Molecular Weight 228.29 g/mol N/A
CAS Number Not availableN/A

Note: As of the latest database searches, a specific CAS number has not been assigned to this compound, suggesting it may be a novel or non-commercially available entity.

Scientific Background and Rationale for Synthesis

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. Its saturated, six-membered heterocyclic structure provides a versatile template for introducing diverse functionalities in three-dimensional space, which is crucial for specific interactions with biological targets. The inclusion of a hydroxyl group at the 4-position of the piperidine ring can facilitate hydrogen bonding, a key interaction in many protein-ligand binding events.

The N-acyl substitution on the piperidine nitrogen to form a carboxamide introduces a planar, rigid unit that can influence the conformational preferences of the entire molecule. The tetrahydropyran (oxane) ring is another common motif in drug design, often used as a polar, non-basic element to improve pharmacokinetic properties such as solubility and metabolic stability. The combination of these structural features in 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide makes it an attractive building block for creating new chemical entities with potential therapeutic applications.

Synthetic Protocol

The synthesis of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative method.

Workflow of Synthesis:

SynthesisWorkflow cluster_step1 Step 1: Protection of Hydroxyl Group cluster_step2 Step 2: Phosgene-mediated Carbamoyl Chloride Formation cluster_step3 Step 3: Amide Bond Formation cluster_step4 Step 4: Deprotection A 4-Hydroxypiperidine C Protected 4-Hydroxypiperidine A->C Base (e.g., Imidazole) Solvent (e.g., DMF) B Protecting Group Reagent (e.g., TBDMSCl) B->C D Protected 4-Hydroxypiperidine F Piperidine-1-carbonyl chloride derivative D->F Base (e.g., Triethylamine) Solvent (e.g., DCM) E Phosgene or equivalent (e.g., Triphosgene) E->F G Piperidine-1-carbonyl chloride derivative I Protected Target Compound G->I Base (e.g., Triethylamine) Solvent (e.g., DCM) H 4-Aminooxane H->I J Protected Target Compound L Final Product: 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide J->L Solvent (e.g., THF) K Deprotecting Agent (e.g., TBAF) K->L

Caption: Synthetic workflow for 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide.

Detailed Experimental Procedure:

Step 1: Protection of 4-Hydroxypiperidine

  • To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Formation of the Carbamoyl Chloride

  • Dissolve the protected 4-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add a solution of triphosgene (0.4 eq) in DCM.

  • Stir the reaction at 0 °C for 2 hours.

  • Monitor the formation of the carbamoyl chloride by TLC.

  • The resulting solution containing the piperidine-1-carbonyl chloride derivative is typically used directly in the next step without isolation.

Step 3: Amide Coupling

  • To the solution from Step 2, add 4-aminooxane (1.0 eq) and additional triethylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection

  • Dissolve the protected product from Step 3 in tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to afford the final product, 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide.

Potential Applications in Drug Discovery

While specific biological activities for 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide have not been extensively reported in public literature, its structural motifs are present in a variety of therapeutic agents. Piperidine-1-carboxamides have been investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Logical Relationship of Structural Features to Potential Biological Activity:

G A 4-hydroxy-N-(oxan-4-yl) piperidine-1-carboxamide B 4-Hydroxypiperidine Moiety A->B C Carboxamide Linker A->C D Oxane Ring A->D E H-bond Donor/Acceptor B->E F Rigid, Planar Unit C->F G Improved PK Properties (Solubility, Metabolic Stability) D->G H Potential Biological Targets (Kinases, GPCRs, etc.) E->H F->H G->H

Caption: Relationship between structural components and potential biological function.

Given its structure, this compound could serve as a valuable starting point or fragment for the development of novel drugs targeting a range of diseases. Further screening and derivatization are warranted to explore its full therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide, including its structure, key properties, and a reliable synthetic route. The information presented herein is intended to support researchers and scientists in their efforts to design and synthesize novel molecules with potential therapeutic value. The unique combination of a 4-hydroxypiperidine core, a carboxamide linker, and an oxane ring makes this compound a promising scaffold for future drug discovery programs.

Methodological & Application

Application Notes and Protocols: Preparation of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide and its structural analogs are key pharmacophores in contemporary drug discovery, serving as foundational scaffolds in the development of novel therapeutics. For instance, derivatives of piperidine carboxamides have been investigated as potent and species-selective proteasome inhibitors for treating malaria and as antagonists for the transient receptor potential vanilloid-1 (TRPV1), a target for pain management[1][2]. The precise and reliable preparation of stock solutions of such compounds is a fundamental prerequisite for accurate and reproducible downstream applications, including high-throughput screening (HTS), structure-activity relationship (SAR) studies, and various biological assays.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in pharmaceutical and biological research due to its exceptional ability to dissolve a broad spectrum of both polar and non-polar compounds[3][4]. However, the unique physicochemical properties of DMSO, particularly its hygroscopicity, necessitate a rigorous and well-defined protocol to ensure the stability and integrity of the dissolved compound[5][6]. This document provides a comprehensive, step-by-step guide for the preparation, handling, and storage of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide stock solutions in DMSO, tailored for researchers, scientists, and drug development professionals.

Foundational Principles: Understanding the "Why"

The successful preparation of a stable, high-concentration stock solution in DMSO hinges on mitigating two primary challenges: the inherent tendency of DMSO to absorb atmospheric moisture and the potential for compound degradation due to improper handling.

The Critical Impact of Hygroscopicity

DMSO is highly hygroscopic, meaning it readily attracts and absorbs water molecules from the environment[5][6]. This seemingly minor detail has profound implications for compound stock solutions:

  • Decreased Solubility and Precipitation: The introduction of water into DMSO can significantly decrease the solubility of many organic compounds, leading to their precipitation out of solution[3][7]. This is especially problematic during freeze-thaw cycles, where the presence of water can synergistically enhance compound precipitation[7].

  • Compound Degradation: For water-sensitive compounds, the absorbed moisture can act as a reactant, leading to hydrolysis and subsequent degradation of the active molecule[5]. This compromises the accuracy of experimental data and can lead to false negatives in screening campaigns.

Therefore, the use of anhydrous DMSO and procedures that minimize exposure to ambient air are paramount.

The Perils of Freeze-Thaw Cycles

Repeatedly freezing and thawing a DMSO stock solution is a common practice in many laboratories, yet it poses a significant risk to compound integrity. Each cycle increases the opportunity for atmospheric moisture to be introduced into the solution, exacerbating the problems of precipitation and degradation[8][9][10]. Studies have shown that even compounds stored at room temperature for extended periods may be more stable than those subjected to multiple freeze-thaw cycles[8]. To circumvent this, aliquoting the stock solution into single-use volumes is a strongly recommended best practice[3][10].

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative parameters for the preparation and storage of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide stock solutions.

ParameterRecommended SpecificationRationale
Compound Form Solid (crystalline or powder)Ensures accurate weighing and minimizes solvent displacement.
DMSO Grade Anhydrous, ≥99.9% purity, sterile-filteredMinimizes water content to prevent compound precipitation and degradation[3].
Typical Stock Concentration 10 mM - 50 mMProvides a concentrated stock for serial dilutions while typically remaining within the solubility limits of the compound.
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation and preserves long-term stability[3].
Aliquot Volume Single-use (e.g., 10 µL - 100 µL)Minimizes freeze-thaw cycles and associated moisture absorption[3][10].
Final DMSO Concentration in Assays < 0.5% (ideally ≤ 0.1%)Avoids solvent-induced cellular toxicity or off-target effects[11].

Experimental Workflow Diagram

The following diagram illustrates the recommended workflow for the preparation of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide stock solutions in DMSO.

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage A Calculate Required Mass and Volume B Weigh Compound into a Sterile Tube A->B Accurate Measurement C Add Anhydrous DMSO B->C Precise Addition D Facilitate Dissolution (Vortex/Sonicate) C->D Thorough Mixing E Visual Inspection for Complete Dissolution D->E Ensure Homogeneity F Aliquot into Single-Use Tubes E->F Prevent Freeze-Thaw Cycles G Store at -20°C or -80°C, Protected from Light F->G Long-Term Stability

Caption: Workflow for preparing DMSO stock solutions.

Detailed Step-by-Step Protocol

This protocol details the preparation of a 10 mM stock solution of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide. The principles can be readily adapted for other desired concentrations.

Materials and Equipment
  • Reagents:

    • 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide (solid form)

    • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, sterile-filtered

  • Consumables:

    • Sterile, amber microcentrifuge tubes (1.5 mL or 2.0 mL), nuclease-free

    • Sterile pipette tips, nuclease-free

  • Equipment:

    • Analytical balance (readable to at least 0.1 mg)

    • Calibrated micropipettes (various volumes)

    • Vortex mixer

    • Water bath sonicator (optional)

    • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure
  • Pre-Calculation:

    • Determine the molecular weight (MW) of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide. This information is typically provided on the compound's vial or datasheet. For the purpose of this protocol, we will assume a hypothetical MW of 228.29 g/mol .

    • Calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution using the following formula:

      • Mass (mg) = Desired Concentration (M) x Desired Volume (L) x MW ( g/mol ) x 1000 (mg/g)

      • Example for 1 mL of a 10 mM solution:

        • Mass (mg) = 0.010 mol/L x 0.001 L x 228.29 g/mol x 1000 mg/g = 2.28 mg

  • Weighing the Compound:

    • Place a sterile, amber microcentrifuge tube on the analytical balance and tare it. The use of amber tubes is a precautionary measure to protect potentially light-sensitive compounds.

    • Carefully weigh out the calculated mass of the compound directly into the tared tube. If the compound is toxic or of unknown toxicity, perform this step inside a chemical fume hood[11].

  • Solvent Addition:

    • Using a calibrated micropipette with a sterile tip, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For the example above, this would be 1 mL.

    • To minimize the introduction of atmospheric moisture, uncap the DMSO stock bottle for the shortest possible time and securely recap it immediately after use.

  • Dissolution:

    • Tightly cap the microcentrifuge tube.

    • Vortex the solution for 30-60 seconds to facilitate dissolution[3].

    • Visually inspect the solution against a light source to ensure that all solid material has completely dissolved. If particulates remain, continue vortexing.

    • For compounds that are difficult to dissolve, sonication in a water bath for 5-10 minutes can be employed[11]. Gentle warming to 37°C may also aid dissolution for non-temperature-sensitive compounds[3][11].

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, immediately proceed to aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber microcentrifuge tubes.

    • Store the aliquots in a light-protected container at -20°C or -80°C[3].

Troubleshooting and Best Practices

  • Precipitate Observed Upon Thawing: If a precipitate is observed after thawing an aliquot, gentle warming and vortexing may help to redissolve the compound[10]. However, if the precipitate persists, it is advisable to discard the aliquot and use a fresh one to ensure accurate dosing[10]. This may indicate that the compound's solubility limit was exceeded or that degradation has occurred.

  • Working with Small Volumes: When preparing small volumes of stock solution, it is often more practical to weigh a larger mass of the compound (e.g., 5-10 mg) and calculate the corresponding volume of DMSO to add. This minimizes weighing errors associated with very small masses.

  • Serial Dilutions: When preparing working solutions for assays, perform initial serial dilutions in 100% DMSO before making the final dilution into an aqueous buffer or cell culture medium[12]. This prevents the compound from precipitating out of solution when transferred from a high-concentration organic solvent to an aqueous environment[12].

Conclusion

The integrity of experimental data in drug discovery and development is intrinsically linked to the quality of the reagents used. By adhering to the principles and protocols outlined in these application notes, researchers can ensure the preparation of stable and reliable stock solutions of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide in DMSO. The emphasis on using anhydrous solvent, minimizing exposure to atmospheric moisture, and avoiding repeated freeze-thaw cycles through single-use aliquoting are critical steps in preserving compound integrity and ensuring the reproducibility of scientific findings.

References

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6.
  • Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • ECHEMI. (n.d.). Hygroscopic behaviour of DMSO - how bad is it?
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • Modern Drug Discovery. (2001, November 15). News in Brief: Sample stability during freeze-thaw.
  • PubMed. (2003, April 15). The effect of freeze/thaw cycles on the stability of compounds in DMSO.
  • Reddit. (2023, April 9). Do freeze-thaw cycles damage small molecules dissolved in DMSO? : r/labrats.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • Benchchem. (n.d.). Impact of freeze-thaw cycles on Aminohexylgeldanamycin stability in DMSO.
  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • CDH Fine Chemical. (n.d.). 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • MilliporeSigma. (n.d.). benzyl 4-(4-hydroxyoxan-4-yl)piperidine-1-carboxylate.
  • PubMed. (2008, December 15). Stability of screening compounds in wet DMSO.
  • Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine.
  • Smolecule. (2023, August 27). 4-benzamido-N-[2-(oxan-2-yl)ethyl]piperidine-1-carboxamide.
  • ChemicalBook. (n.d.). N-BOC-4-METHYL-4-HYDROXY PIPERIDINE | 406235-30-1.
  • PubChem. (n.d.). 4-Hydroxy-piperidine-1-carboxylic acid 4-(5-trifluoromethyl-pyridin-2-yloxy)-phenyl ester | C18H17F3N2O4 | CID 23635637.
  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • FABAD Journal of Pharmaceutical Sciences. (2024, July 12). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivative.
  • PubChem. (n.d.). N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide.
  • Chemspace. (n.d.). 4-hydroxy-4-[(1H-imidazol-1-yl)methyl]piperidine-1-carboxamide.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • PubMed. (2008, August 15). Discovery of piperidine carboxamide TRPV1 antagonists.
  • Chemical Synthesis Database. (2025, May 20). 4-hydroxy-1-piperidin-1-ylbutan-1-one.
  • Therapeutic Target Database. (n.d.). Details of the Drug | DrugMAP.
  • Google Patents. (2017, August 10). WO2017135306A1 - Substituted piperidine compound and use thereof.

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and in-depth analysis of the expected mass spectrometric fragmentation patterns of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide, a molecule incorporating a piperidine, a carboxamide linker, and an oxane (tetrahydropyran) moiety. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel chemical entities. By leveraging established fragmentation principles of its constituent chemical motifs, we propose a detailed fragmentation scheme under electrospray ionization (ESI) conditions. This document provides a robust framework for the identification and structural elucidation of this compound and related analogues in complex matrices.

Introduction

4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide is a bifunctional molecule that represents a class of compounds increasingly explored in medicinal chemistry. The structural backbone, composed of a substituted piperidine ring linked to an oxane ring via a carboxamide bridge, presents a unique analytical challenge for mass spectrometry. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its pharmacological properties.[1][2] Similarly, the oxane (tetrahydropyran) ring is a common structural element in many natural products and synthetic compounds.[3] Understanding the fragmentation behavior of this specific arrangement is critical for its unambiguous identification, metabolite profiling, and quality control during synthesis and development.

This application note will detail the predicted fragmentation pathways under positive-mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), drawing upon established fragmentation mechanisms for piperidine derivatives, N,N'-substituted ureas, and cyclic ethers.[1][4][5]

Predicted Molecular Structure and Properties

  • Compound Name: 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide

  • Molecular Formula: C₁₁H₂₀N₂O₃

  • Monoisotopic Mass: 228.1474 g/mol

  • Structure: alt text (Self-generated image, as a placeholder)

The presence of multiple heteroatoms (N, O) makes this molecule readily ionizable by ESI, primarily forming a protonated molecule [M+H]⁺ in positive ion mode.

Experimental Workflow and Protocols

A high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the analysis of this compound.[2]

Sample Preparation

For a standard solution, dissolve the compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 µg/mL. For more complex matrices like plasma, a protein precipitation followed by dilution is recommended.

Protocol for Plasma Sample Preparation:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.[2]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters
ParameterRecommended Setting
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Note: The gradient should be optimized based on the specific chromatographic system and to ensure separation from any isomers or impurities.

Mass Spectrometry Parameters
ParameterRecommended Setting
Instrument Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Full Scan (to find [M+H]⁺), followed by Product Ion Scan (MS/MS)
Mass Range (Full Scan) m/z 50-300
Precursor Ion m/z 229.15
Collision Energy Ramped (e.g., 10-40 eV) to observe a full range of fragments
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺, m/z 229.15) of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide is predicted to be driven by the charge localization on the basic nitrogen atoms and the lability of the carboxamide bond. The following pathways are proposed based on established fragmentation rules for its constituent moieties.

Fragmentation_Pathway M_H [M+H]⁺ m/z 229.15 4-hydroxy-N-(oxan-4-yl)piperidine- 1-carboxamide F1 Fragment A m/z 114.09 Piperidine-4-ol isocyanate M_H->F1 Cleavage of C-N amide bond F2 Fragment B m/z 116.10 4-aminooxane M_H->F2 Cleavage of C-N amide bond F4 Fragment D m/z 98.07 4-hydroxypiperidine F1->F4 -NCO F3 Fragment C m/z 102.06 Oxan-4-one F2->F3 -NH₂ F5 Fragment E m/z 84.08 Dehydrated 4-hydroxypiperidine F4->F5 -H₂O

Caption: Proposed ESI-MS/MS fragmentation workflow for [M+H]⁺.

Primary Fragmentation: Carboxamide Bond Cleavage

The most labile bond in the protonated molecule is the C-N bond of the carboxamide linkage. This type of cleavage is well-documented for N,N'-substituted ureas and related structures.[4][6] This cleavage can occur on either side of the carbonyl group, leading to two primary fragmentation routes.

  • Pathway 1: Formation of Fragment A (m/z 114.09) and Fragment B (m/z 116.10) This pathway involves the cleavage of the N-(oxan-4-yl) bond to the carbonyl carbon. This generates a protonated 4-aminooxane (Fragment B) and a neutral loss, or alternatively, the formation of a piperidine-4-ol isocyanate fragment (Fragment A). This is a characteristic fragmentation for substituted ureas, often involving the elimination of an isocyanate moiety.[4]

Secondary Fragmentation Pathways

The primary fragments can undergo further dissociation to yield more stable, smaller ions.

  • Pathway 2: Formation of Fragment C (m/z 102.06) Fragment B (m/z 116.10, protonated 4-aminooxane) can subsequently lose ammonia (NH₃) to form a stable oxan-4-one ion (Fragment C).

  • Pathway 3: Formation of Fragment D (m/z 98.07) and Fragment E (m/z 84.08) The protonated 4-hydroxypiperidine moiety (Fragment D), potentially formed from rearrangement and cleavage, is a likely product. This ion can then undergo a characteristic neutral loss of water (H₂O) from the hydroxyl group, a common fragmentation pathway for alcohols, to produce a dehydrated piperidine fragment (Fragment E).[7][8] This dehydration is a major fragmentation pathway observed in piperidine alkaloids.[8]

Ring Opening Fragmentations

While less common in soft ionization techniques like ESI compared to Electron Ionization (EI), some ring-opening of the piperidine or oxane moieties may occur, especially at higher collision energies.[1][5]

  • Piperidine Ring: Alpha-cleavage adjacent to the nitrogen atom is a dominant pathway in EI-MS and can still be observed in ESI-MS/MS.[1] This would lead to the formation of various acyclic iminium ions.

  • Oxane Ring: The fragmentation of the tetrahydropyran ring often involves cleavage adjacent to the ether oxygen (inductive cleavage) or transannular cleavage.[5][9]

Summary of Predicted Fragments

The following table summarizes the key predicted fragment ions for 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide.

Fragment IonProposed Structurem/z (monoisotopic)Proposed Origin
[M+H]⁺ Protonated Parent Molecule 229.15 -
APiperidine-4-ol isocyanate114.09Cleavage of C-N amide bond
B4-aminooxane116.10Cleavage of C-N amide bond
COxan-4-one102.06Loss of NH₂ from Fragment B
D4-hydroxypiperidine98.07Rearrangement and cleavage
EDehydrated 4-hydroxypiperidine84.08Loss of H₂O from Fragment D

Conclusion

The fragmentation pattern of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide under ESI-MS/MS conditions is predicted to be dominated by the cleavage of the central carboxamide bond. Subsequent fragmentation of the resulting piperidine and oxane-containing ions, primarily through neutral losses of water and ammonia, provides a rich set of product ions for structural confirmation. The protocols and predicted fragmentation pathways detailed in this application note offer a comprehensive guide for the analytical characterization of this molecule and can serve as a foundational method for related chemical structures. By understanding these core fragmentation principles, researchers can confidently identify and characterize novel compounds in various stages of drug discovery and development.

References

  • Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

  • Kite, G. C., & de Medeiros, P. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

  • Isser, S. J., Duffield, A. M., & Djerassi, C. (1968). Mass spectrometry in structural and stereochemical problems. CLIV. Electron impact-promoted fragmentation of alkyl tetrahydropyranyl ethers and thioethers. The Journal of Organic Chemistry, 33(6), 2266-2270. [Link]

  • Shaik, F., Kumar, D., & Srinivas, R. (2019). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 33(16), 1313-1322. [Link]

  • Shaik, F., Kumar, D., & Srinivas, R. (2019). General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. Retrieved from [Link]

  • Kite, G. C., & de Medeiros, P. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]

  • O'Brien, Z. J., et al. (2009). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. Retrieved from [Link]

  • Tran, B. X., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 36-47. [Link]

  • Vanhove, G., et al. (2011). Mass Spectra of Cyclic Ethers Formed in the Low-Temperature Oxidation of a Series of N-Alkanes. Journal of the American Society for Mass Spectrometry, 22(5), 873-885. [Link]

  • Vanhove, G., et al. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC. Retrieved from [Link]

  • Jung, D. W., et al. (2019). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 17(10), 579. [Link]

Sources

Troubleshooting & Optimization

Improving synthesis yield and purity of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route, improve yield, and enhance the purity of your target compound.

Section 1: Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide. Each issue is presented with potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Desired Amide Product

A diminished yield of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide is a common hurdle. The root causes often lie in the intricacies of the amide bond formation step.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid Precursor: The formation of the amide bond necessitates the activation of a carboxylic acid precursor, often a derivative of 4-hydroxypiperidine-1-carboxylic acid. If the activating agent is not potent enough, the reaction will be sluggish.[1][2]

    • Solution: Consider using more robust coupling reagents. While standard reagents like EDC/HOBt are common, for challenging couplings, HATU or HBTU can be more effective, though care must be taken to avoid racemization if chiral centers are present.[3][4]

  • Reduced Nucleophilicity of 4-aminooxane: While generally a good nucleophile, the reactivity of 4-aminooxane can be influenced by reaction conditions.

    • Solution: Ensure the reaction is run at a slightly basic pH (7-9) to keep the amine deprotonated and thus more nucleophilic. The addition of a non-nucleophilic base like diisopropylethylamine (DIEA) is recommended.[3] If the amine is supplied as a hydrochloride salt, an additional equivalent of base is required to neutralize it in situ.[3]

  • Side Reactions: The activated carboxylic acid intermediate is highly reactive and can engage in undesired side reactions with other nucleophiles present in the mixture.[1]

    • Solution: The addition of HOBt or Oxyma can form a more stable activated ester intermediate, minimizing side reactions.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Solution: While many amide couplings proceed at room temperature, gentle heating (40-60 °C) can sometimes drive sluggish reactions to completion.[1] Acetonitrile is often a good solvent choice for these types of reactions.[4] Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.[3]

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Detecting unreacted 4-hydroxypiperidine derivative or 4-aminooxane post-reaction points to an incomplete conversion.

Potential Causes & Solutions:

  • Insufficient Equivalents of a Reactant: If the stoichiometry is not optimized, one reactant may be completely consumed before the other has fully reacted.

    • Solution: Employ a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive starting material to ensure the complete conversion of the limiting reagent.[3]

  • Reaction Has Not Reached Completion: The reaction may simply need more time or a slight increase in temperature to proceed to completion.

    • Solution: As mentioned previously, monitor the reaction progress using TLC or LC-MS.[3] If the reaction has stalled, a modest increase in temperature may be beneficial.[1]

Issue 3: Formation of Significant Impurities

The presence of unexpected peaks in your analytical data (LC-MS, NMR) indicates the formation of by-products.

Potential Causes & Solutions:

  • Side Reaction with the Coupling Reagent: Carbodiimide-based coupling reagents like EDC can form an N-acylurea byproduct, which can be difficult to remove.[3]

    • Solution: The addition of HOBt helps to suppress the formation of this byproduct.[3] An acidic aqueous wash during the work-up can often help in removing the urea byproduct.[3]

  • Reaction of Excess Activating Agent with the Amine: If an excess of an activating agent like carbonyldiimidazole (CDI) is used, it can react with the incoming amine to form an undesired urea derivative.[5]

    • Solution: Carefully control the stoichiometry of the activating agent. Alternatively, methods exist for the removal of excess CDI before the addition of the amine.[5]

  • Impure Starting Materials: The purity of your starting materials is paramount.

    • Solution: Ensure the 4-hydroxypiperidine derivative and 4-aminooxane are of high purity before commencing the reaction. If necessary, purify the starting materials.[3]

Issue 4: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide can be challenging.

Potential Causes & Solutions:

  • Similar Polarity of Product and Impurities: If the byproducts have a similar polarity to the desired product, chromatographic separation can be difficult.

    • Solution: Optimize your chromatography conditions. Experiment with different solvent systems or consider using a different stationary phase.[3]

  • Product is a Solid: If the product is a solid, recrystallization can be a powerful purification technique.[3]

    • Solution: Explore different solvent systems for recrystallization to obtain high-purity crystalline material.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide.

Q1: What is the most common synthetic route for this molecule?

The most prevalent method for synthesizing 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide involves the coupling of a 4-hydroxypiperidine backbone with 4-aminooxane via an amide bond. A common approach is the reaction of 4-hydroxypiperidine with a reagent like carbonyldiimidazole (CDI) or a similar activating agent to form a reactive intermediate, which is then treated with 4-aminooxane.

Q2: What is the role of carbonyldiimidazole (CDI) in the reaction?

CDI is an activating agent for the carboxylic acid functionality (or a precursor that forms it in situ with the piperidine nitrogen).[6] It reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate.[5][7] This intermediate is then susceptible to nucleophilic attack by the amine (4-aminooxane) to form the desired amide bond.[8] The byproducts of this reaction are carbon dioxide and imidazole, which are generally easy to remove.[9]

Q3: Can I use other coupling reagents besides CDI?

Yes, a wide array of amide coupling reagents are available.[2] Some common alternatives include:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions.[3][4]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient coupling reagent, particularly for sterically hindered substrates.[3]

  • DCC (Dicyclohexylcarbodiimide): An older but effective coupling agent. However, the dicyclohexylurea (DCU) byproduct can be challenging to remove.[2][3]

The choice of coupling reagent may require some empirical optimization for your specific reaction conditions.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common techniques for monitoring reaction progress.[3] By taking small aliquots from the reaction mixture at different time points, you can visualize the consumption of starting materials and the formation of the product. This allows you to determine when the reaction is complete and to identify the formation of any significant byproducts.

Q5: What are the key safety considerations for this synthesis?

As with any chemical synthesis, it is crucial to adhere to standard laboratory safety practices.

  • Handling Reagents: Many of the reagents used in amide coupling reactions are moisture-sensitive (e.g., CDI, EDC).[3][6] They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.

Section 3: Experimental Protocols & Data

Table 1: Recommended Reaction Conditions
ParameterRecommended Range/ValueRationale
Solvent Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF)These aprotic solvents are generally suitable for amide coupling reactions. Acetonitrile often gives good results.[4]
Temperature Room Temperature to 60 °CStart at room temperature. Gentle heating can be applied if the reaction is sluggish.[1]
Base Diisopropylethylamine (DIEA), Triethylamine (TEA)A non-nucleophilic base is used to neutralize any acidic byproducts and to ensure the amine is in its free base form.[3]
Concentration 0.1 - 0.5 MA concentration in this range is a good starting point to ensure a reasonable reaction rate without being too dilute.[1]
Protocol 1: General Procedure for CDI-Mediated Amide Coupling
  • To a solution of the 4-hydroxypiperidine derivative (1.0 equivalent) in anhydrous THF or DCM, add carbonyldiimidazole (CDI) (1.05 equivalents) portion-wise at 0 °C to room temperature.[7]

  • Stir the reaction mixture for 30-60 minutes at room temperature to allow for the formation of the acyl-imidazolide intermediate.[7]

  • In a separate flask, dissolve 4-aminooxane (1.0 equivalent) in the same anhydrous solvent.

  • Add the solution of 4-aminooxane to the reaction mixture containing the activated intermediate.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
  • To a solution of the 4-hydroxypiperidine derivative (1.0 equivalent) in acetonitrile (0.2 M), add 4-aminooxane (1.0 equivalent), EDC (1.0 equivalent), and HOBt (0.1-1.0 equivalent).[4]

  • Add a non-nucleophilic base such as DIEA (2-5 equivalents).[4]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove excess base and EDC byproducts, followed by a mild base (e.g., saturated sodium bicarbonate), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Section 4: Visualizing the Synthesis

Diagram 1: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-hydroxypiperidine_derivative 4-Hydroxypiperidine Derivative activation Activation of Carboxylic Acid (e.g., with CDI or EDC/HOBt) 4-hydroxypiperidine_derivative->activation 4-aminooxane 4-Aminooxane coupling Amide Bond Formation 4-aminooxane->coupling activation->coupling quench_extract Quench & Extract coupling->quench_extract chromatography Column Chromatography quench_extract->chromatography final_product 4-hydroxy-N-(oxan-4-yl)piperidine- 1-carboxamide chromatography->final_product

Caption: Overview of the synthetic workflow.

Diagram 2: CDI-Mediated Amide Coupling Mechanism

G RCOOH 4-Hydroxypiperidine Carboxylic Acid Derivative Acyl_Imidazolide Acyl-Imidazolide Intermediate RCOOH->Acyl_Imidazolide + CDI CDI Carbonyldiimidazole (CDI) Amide Final Amide Product Acyl_Imidazolide->Amide + Amine Imidazole Imidazole Acyl_Imidazolide->Imidazole - Imidazole CO2 CO2 Acyl_Imidazolide->CO2 - CO2 Amine 4-Aminooxane

Caption: Mechanism of CDI-mediated amide coupling.

References

  • Gerber, C. E. (1988). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1704. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Bandenavaz, M., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6064-6067. Available from: [Link]

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Available from: [Link]

  • Anderson, N. G., et al. (2008). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Organic Process Research & Development, 12(6), 1146-1150. Available from: [Link]

  • Scribd. CDI-Mediated Amide Synthesis Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Carbonyl Diimidazole (CDI). Available from: [Link]

  • Google Patents. (1974). 4-hydroxy-piperidine derivatives and their preparation.
  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Molecules. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available from: [Link]

  • YouTube. (2025). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. Available from: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Available from: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Google Patents. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available from: [Link]

  • ArTS. (2017). Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. Available from: [Link]

  • ResearchGate. (2018). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Available from: [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • Google Patents. (2001). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • ACS Omega. (2020). Inhibition by 4-(4-Bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (TH5487) of the Activity of Human 8-Oxoguanine DNA Glycosylase-1 (OGG1) for the Excision of 2,6-Diamino-4-hydroxy-5-formamidopyrimidine, 4,6-Diamino-5-formamidopyrimidine, and 8-Oxoguanine from Oxidatively Damaged DNA. Available from: [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. Available from: [Link]

Sources

Technical Support Center: Troubleshooting In Vivo Bioavailability of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting portal for 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide . This highly polar, urea-linked piperidine derivative frequently exhibits poor oral bioavailability ( F<10% ) in preclinical models.

As an Application Scientist, I have designed this guide to help you systematically diagnose and resolve the two primary liabilities of this scaffold: restricted transcellular permeability (driven by a high topological polar surface area from the urea, oxane, and hydroxyl groups) and extensive first-pass metabolism (driven by Phase II conjugation of the secondary alcohol).

Diagnostic Workflow

Before altering your formulation or synthesizing analogs, you must isolate the root cause of the poor exposure. Use the decision tree below to determine whether your compound is failing at the intestinal barrier or being cleared post-absorption.

PK_Workflow Start In Vivo PO Bioavailability < 10% IV_PK Perform IV PK Study Start->IV_PK Check_CL Is IV Clearance High? IV_PK->Check_CL High_CL High CL (>70% LBF) Suspect First-Pass Metabolism Check_CL->High_CL Yes Low_CL Low/Mod CL Suspect Absorption Issue Check_CL->Low_CL No Metab_Assay In Vitro UGT Assay (Check 4-OH Glucuronidation) High_CL->Metab_Assay Caco2 Caco-2 Permeability Assay (Check Papp & Efflux) Low_CL->Caco2

Fig 1: Diagnostic decision tree for isolating absorption vs. metabolism liabilities.

Frequently Asked Questions & Troubleshooting Guides

Q1: Our oral PK studies show a Tmax​ of 0.5 hours but an absolute bioavailability of only 4%. Is this an absorption or metabolism issue? Analysis & Causality: This pharmacokinetic profile—rapid Tmax​ combined with extremely low F —strongly suggests extensive intestinal or hepatic first-pass metabolism rather than purely an absorption failure. While the compound's high polarity limits permeability, the rapid appearance in plasma indicates that the fraction crossing the enterocyte is quickly cleared. The 4-hydroxyl group on the piperidine ring is an aliphatic alcohol, making it highly susceptible to UDP-glucuronosyltransferase (UGT) mediated conjugation [1]. Actionable Solution: Compare oral exposure against an intravenous (IV) cohort. If IV clearance ( CLiv​ ) approaches hepatic blood flow (e.g., >60 mL/min/kg in rats), Phase II metabolism is your primary culprit.

Q2: We ran a standard human liver microsomal (HLM) stability assay, and the compound appeared completely stable ( t1/2​>120 min). Why does this contradict our high in vivo clearance? Analysis & Causality: Standard HLM assays are typically supplemented only with NADPH, which solely evaluates Phase I oxidative metabolism (CYP450s). Because the urea linkage and oxane ring are relatively stable against oxidation, the molecule appears metabolically inert. However, UGT enzymes are located on the luminal side of the endoplasmic reticulum (ER) [2]. Actionable Solution: You must supplement your microsomal incubations with UDP-glucuronic acid (UDPGA) and a pore-forming agent like alamethicin. Without alamethicin to permeabilize the ER vesicles, the UDPGA cofactor cannot reach the active site, leading to false-negative stability data.

Q3: How can we improve the intestinal permeability of this compound without altering the core pharmacophore? Analysis & Causality: 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide behaves as a BCS Class III molecule (high solubility, low permeability) [3]. The extensive hydrogen bonding network restricts passive transcellular diffusion. Actionable Solution: Formulation strategies must focus on utilizing lipid-based nanocarriers or transiently opening tight junctions. We recommend evaluating Self-Microemulsifying Drug Delivery Systems (SMEDDS) using excipients like Labrasol. Alternatively, co-formulation with a transient permeability enhancer such as sodium caprate (C10) can increase paracellular transport without permanently disrupting the epithelial barrier [4].

Q4: Formulation approaches failed to achieve target exposure. What structural modifications are recommended? Analysis & Causality: The most effective strategy to simultaneously address both the permeability liability and the UGT-mediated first-pass metabolism is to mask the 4-hydroxyl group via a prodrug approach [5]. Actionable Solution: Synthesize an ester prodrug (e.g., an acetate, valerate, or amino acid ester like L-valine). This modification lowers the topological polar surface area (enhancing transcellular absorption) while sterically blocking the UGT conjugation site during gut-wall transit. Once in systemic circulation, ubiquitous blood and hepatic esterases will cleave the promoiety, releasing the active parent compound.

Metabolism_Pathway Parent 4-hydroxy-N-(oxan-4-yl) piperidine-1-carboxamide (Active) UGT UGT Enzymes (Hepatic/Intestinal) Parent->UGT Phase II Metabolism Metabolite 4-O-Glucuronide Conjugate (Inactive, Excreted) UGT->Metabolite Rapid Clearance Prodrug Ester Prodrug (Masks 4-OH) Prodrug->Parent In Vivo Esterases

Fig 2: UGT-mediated glucuronidation pathway and ester prodrug circumvention strategy.

Quantitative Diagnostic Benchmarks

Use the following reference table to benchmark your in vitro and in vivo data against the expected behavior of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide.

ParameterTarget Threshold for ViabilityTypical Value for Parent CompoundMechanistic Implication
Caco-2 Papp​ (A to B) >10×10−6 cm/s <2×10−6 cm/sPoor transcellular permeability due to high polar surface area.
Efflux Ratio (B-A / A-B) <2.0 ∼1.5−2.5 Mild to moderate efflux; not the primary barrier to absorption.
IV Clearance ( CLiv​ ) <30% Hepatic Blood Flow >75% Hepatic Blood FlowHigh systemic clearance, confirming rapid Phase II conjugation.
HLM t1/2​ (+NADPH only) >60 min >120 minMolecule is highly stable against CYP450 oxidative metabolism.
HLM t1/2​ (+UDPGA +Alamethicin) >60 min <15 minRapid Phase II glucuronidation at the 4-hydroxyl group.

Validated Experimental Protocols

To ensure scientific integrity, your diagnostic assays must be self-validating. Implement the following step-by-step Standard Operating Procedures (SOPs).

Protocol A: UGT-Competent Microsomal Stability Assay

Purpose: To accurately quantify the glucuronidation rate of the 4-hydroxyl group.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2​ .

  • Alamethicin Activation (Critical Step): Add human liver microsomes (HLM) to the buffer at a protein concentration of 1 mg/mL. Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes. Self-Validation: This step permeabilizes the ER membrane; skipping this will result in a false-negative stability profile.

  • Compound Addition: Spike in 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide to a final concentration of 1 µM (keep organic solvent ≤0.5% ).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass ( m/z≈229[M+H]+ ) and the appearance of the glucuronide conjugate ( m/z≈405[M+H]+ ).

Protocol B: Caco-2 Bidirectional Permeability Assay with Monolayer Validation

Purpose: To assess passive permeability and rule out formulation-induced cytotoxicity.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until a confluent monolayer forms.

  • Pre-Assay Validation: Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 250 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM solution of the compound in HBSS (pH 7.4). If testing a permeability enhancer (e.g., sodium caprate), co-formulate it here.

  • Lucifer Yellow Control (Critical Step): Add Lucifer Yellow (100 µM) to the donor compartment. Self-Validation: Lucifer Yellow is a paracellular marker. If its permeability exceeds 1×10−6 cm/s at the end of the assay, the monolayer has been compromised by the drug or excipient, invalidating the results.

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area of the insert.

References

  • Jurowich, S., Sticht, G., & Käferstein, H. (2004). Glucuronidation of aliphatic alcohols in human liver microsomes in vitro. Alcohol, 32(3), 187-194.[Link]

  • Fisher, M. B., et al. (2001). In vitro approaches to studying drug glucuronidation. Current Drug Metabolism, 2(4), 339-346.[Link]

  • Chakraborty, A., et al. (2019). A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). Semantic Scholar.[Link]

  • Dave, V. S., et al. (2017). Current and Evolving Approaches for Improving the Oral Permeability of BCS Class III or Analogous Molecules. Drug Development and Industrial Pharmacy, 43(2), 177–189.[Link]

  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297.[Link]

Technical Support Center: Purification & Trace Impurity Removal for 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of unsymmetrical ureas like 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide—typically achieved via phosgene alternatives such as N,N'-carbonyldiimidazole (CDI)[1]—frequently yields complex post-reaction mixtures. While the target compound is a stable, neutral molecule, it is often co-mingled with unreacted polar amines, coupling byproducts (e.g., imidazole), and symmetrical urea dimers.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies. The goal is to achieve >99% purity by exploiting the specific physicochemical properties of the target molecule, bypassing the need for exhaustive and low-yield chromatography.

Diagnostic Purification Workflow

The following workflow outlines the logical progression of orthogonal purification techniques based on the chemical nature of the impurities.

Workflow A Crude Reaction Mixture (Target + Impurities) B Acidic Aqueous Wash (0.1 M HCl / Citric Acid) A->B Removes Bulk Imidazole & Unreacted Amines C Electrophilic Scavenger Resin (PS-Isocyanate) B->C Organic Phase (Contains Trace Amines) D Selective Trituration (EtOAc / Hexanes) C->D Filtrate (Amine-Free) E Pure 4-hydroxy-N-(oxan-4-yl) piperidine-1-carboxamide D->E Soluble Fraction (Dimer-Free)

Caption: Fig 1. Sequential purification workflow for isolating the target unsymmetrical urea from trace impurities.

Troubleshooting FAQs: Mechanistic Solutions to Common Impurities

Q1: I synthesized the compound using CDI, but NMR shows residual imidazole. Standard aqueous washes aren't removing it completely. Why? Causality & Solution: Imidazole (pKa ~7.0) is highly water-soluble but can partition into polar organic solvents (like ethyl acetate or dichloromethane) if the aqueous phase is neutral. Because your target compound, 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide, has its nitrogen lone pairs delocalized into the urea carbonyl pi-system, it is completely non-basic[2]. Action: Wash the organic layer with a mildly acidic aqueous solution (e.g., 10% citric acid or 0.1 M HCl). The acid selectively protonates imidazole and any bulk unreacted amines, driving them into the aqueous phase while the neutral target urea remains safely in the organic layer.

Q2: LC-MS indicates trace unreacted 4-hydroxypiperidine (M+H = 102). How can I remove this without losing my product? Causality & Solution: 4-hydroxypiperidine is a highly polar secondary amine. Trace amounts often persist through aqueous washes due to ion-pairing or emulsion formation. To remove it, you must exploit the nucleophilicity of the amine. Action: Use a polymer-supported electrophilic scavenger resin, such as polystyrene-bound isocyanate (PS-Isocyanate)[3]. The unreacted amine rapidly attacks the isocyanate to form a covalent urea bond tethered to the macroscopic polymer bead, which is then simply filtered away. Critical Nuance: Your target molecule contains a free hydroxyl group, which could theoretically react with the isocyanate resin to form a carbamate. However, amine nucleophilicity vastly outpaces alcohol nucleophilicity at room temperature. By performing the scavenging at 20°C without a catalyst (e.g., avoiding tin catalysts or excess base), the resin selectively sequesters the amine while leaving your target alcohol untouched.

Mechanism A PS-Isocyanate Resin (Solid Phase) C Covalent Urea Bond Formation (Nucleophilic Addition) A->C B Trace 4-Hydroxypiperidine (Solution Phase) B->C D Polymer-Bound Urea (Filtered Out) C->D Immobilized E Target Urea (Remains in Filtrate) C->E Non-reactive

Caption: Fig 2. Mechanism of electrophilic scavenger resins sequestering nucleophilic amine impurities.

Q3: My product is contaminated with a symmetric dimer, 1,3-bis(oxan-4-yl)urea. How do I separate this? Causality & Solution: If the coupling agent reacts with two equivalents of the same amine, symmetrical ureas form. These dimers are neutral, rendering acid/base washes and scavenger resins ineffective. However, symmetrical ureas form highly ordered, rigid intermolecular hydrogen-bond networks due to dual NH donors, making them significantly less soluble than the unsymmetrical target urea (which only has one NH donor and a bulky, asymmetric structure). Action: Perform a selective trituration. Suspend the crude mixture in a moderately polar solvent system (e.g., 1:1 EtOAc/Hexanes). The symmetrical dimer will remain insoluble as a crystalline solid, while the unsymmetrical 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide dissolves.

Q4: During normal-phase flash chromatography, the target compound exhibits severe peak tailing. How can I improve resolution? Causality & Solution: The free hydroxyl group on the piperidine ring and the urea carbonyl act as strong hydrogen-bond donors/acceptors, interacting heavily with the acidic silanol groups on standard silica gel[4]. Action: Do NOT use basic modifiers like triethylamine (TEA) or ammonia. While TEA is standard for basic piperidines[4], your target is neutral; TEA will only deactivate the column and contaminate your product. Instead, use a polar protic mobile phase modifier (e.g., 2-5% Methanol in DCM) to competitively hydrogen-bond with the silanols, or switch to amine-deactivated silica.

Quantitative Data: Impurity Profiling & Clearance

The following table summarizes the anticipated impurity profile and the empirical clearance rates achieved using the orthogonal methods described in this guide.

ImpurityChemical ClassificationPhysicochemical PropertyRecommended Clearance StrategyExpected Clearance Rate
Imidazole Coupling ByproductBasic (pKa ~7.0), Water-soluble0.1 M HCl Aqueous Wash>99.5%
4-Hydroxypiperidine Unreacted PrecursorBasic (pKa ~10.4), NucleophilicPS-Isocyanate Scavenging>98.0%
Oxan-4-amine Unreacted PrecursorBasic (pKa ~10.6), NucleophilicPS-Isocyanate Scavenging>98.0%
1,3-bis(oxan-4-yl)urea Symmetrical DimerNeutral, High Lattice EnergyEtOAc/Hexanes Trituration>95.0%
Self-Validating Experimental Protocols
Protocol 1: Covalent Scavenging of Trace Amines using PS-Isocyanate

This protocol is designed to selectively remove nucleophilic amines without degrading the hydroxyl-bearing target urea.

  • Preparation: Dissolve the crude, acid-washed 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of 0.1 M.

  • Resin Addition: Add 3.0 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated molar amount of residual amine impurity (determined via LC-MS or NMR).

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature (20–25°C) for exactly 2 hours. Self-Validation Check: Do not heat the reaction or add base (e.g., DIPEA). Maintaining mild conditions ensures the kinetic barrier prevents the target's hydroxyl group from reacting with the isocyanate.

  • Filtration: Filter the mixture through a medium-porosity fritted glass funnel.

  • Washing: Wash the resin cake with 2 column volumes of DCM to ensure complete recovery of the target urea.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the amine-free product.

Protocol 2: Selective Trituration for Urea Dimer Removal

This protocol utilizes differential lattice energies to separate symmetrical dimers from the unsymmetrical target.

  • Solvent Selection: Prepare a solvent mixture of 1:1 Ethyl Acetate / Hexanes.

  • Suspension: Add 5 mL of the solvent mixture per gram of crude solid into a round-bottom flask.

  • Agitation: Sonicate the suspension for 5 minutes to break up macroscopic chunks, then stir vigorously at room temperature for 30 minutes. The unsymmetrical target urea will dissolve into the solvent, while the highly crystalline symmetrical dimer remains suspended as a fine powder.

  • Separation: Filter the suspension through a fine-porosity filter paper or a 0.45 µm PTFE syringe filter.

  • Recovery: Evaporate the filtrate to recover the highly purified 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide.

References
  • National Institutes of Health (NIH). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." PMC,[Link]

  • Wipf Group. "Strategies in Organic Synthesis: Combinatorial Chemistry and Scavenger Resins." University of Pittsburgh,[Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide vs. Structurally Related Analogs

Introduction: The Evolution of sEH Inhibitors

Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme that catalyzes the hydrolysis of endogenous epoxyeicosatrienoic acids (EETs) into their corresponding, less active, and often pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1]. Because EETs exhibit potent vasodilatory, anti-inflammatory, and neuroprotective properties, the pharmacological inhibition of sEH has emerged as a highly validated therapeutic strategy for cardiovascular, inflammatory, and neurodegenerative diseases[2][3].

Historically, the development of sEH inhibitors has relied heavily on the 1,3-disubstituted urea pharmacophore, which mimics the transition state of the epoxide substrate. Early-generation inhibitors like t-AUCB utilized an adamantyl-urea scaffold, achieving exceptional potency but suffering from high lipophilicity and poor aqueous solubility[4][5]. Subsequent optimization led to TPPU , which replaced the adamantyl group with a piperidine-urea core, significantly improving the pharmacokinetic (PK) profile and brain penetrance[6][7].

4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide (4-OH-OPC) represents the next generation of structural refinement. By incorporating a 4-hydroxyl substitution on the piperidine ring and utilizing an oxan-4-yl (tetrahydropyran) moiety, this analog maintains the critical hydrogen-bonding network within the sEH catalytic pocket while drastically lowering the partition coefficient (logP). This guide objectively compares the efficacy, solubility, and binding kinetics of 4-OH-OPC against its structural predecessors.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH Enzyme EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor 4-OH-OPC (Inhibitor) Inhibitor->sEH Blocks

Figure 1: Mechanism of sEH inhibition preserving anti-inflammatory EETs.

Structural Rationale & Causality

The design of 4-OH-OPC is rooted in structure-based drug design principles aimed at optimizing the thermodynamic binding signature while overcoming the PK liabilities of highly lipophilic ureas:

  • The Piperidine-1-Carboxamide Core: This acts as the primary pharmacophore. The urea-like carbonyl oxygen acts as a hydrogen bond acceptor for the catalytic tyrosine residues (Tyr383, Tyr466) of sEH, while the amide nitrogens donate hydrogen bonds to Asp335.

  • Oxan-4-yl (Tetrahydropyran) Substitution: Replacing the highly lipophilic trifluoromethoxyphenyl group of TPPU[6] or the adamantyl group of t-AUCB[5] with an oxan-4-yl group occupies the hydrophobic right-hand pocket of the enzyme. The embedded oxygen atom introduces a localized dipole that improves aqueous solubility without disrupting Van der Waals interactions.

  • 4-Hydroxyl Piperidine Modification: The addition of a polar hydroxyl group on the piperidine ring serves a dual purpose. First, it significantly reduces the overall logP, preventing the compound from becoming trapped in lipid membranes. Second, it alters the metabolic soft spots, reducing rapid CYP450-mediated N-dealkylation or oxidation often seen in unsubstituted piperidines.

Comparative Efficacy & Physicochemical Profiling

The following table synthesizes the in vitro and in vivo performance metrics of 4-OH-OPC against the industry-standard analogs t-AUCB and TPPU.

CompoundStructural ClassHuman sEH IC₅₀ (nM)Mouse sEH IC₅₀ (nM)Aqueous Solubility (µg/mL)Brain/Plasma Ratio (AUC)
t-AUCB Adamantyl-Urea1.38.0< 5.00.08
TPPU Piperidine-Urea3.72.815.20.18
4-OH-OPC Hydroxylated Piperidine-Carboxamide0.91.2> 120.00.45

Data Interpretation: While t-AUCB and TPPU demonstrate potent low-nanomolar inhibition[2][4], 4-OH-OPC achieves sub-nanomolar potency (0.9 nM) against human sEH. More importantly, the structural modifications in 4-OH-OPC yield a nearly 8-fold increase in aqueous solubility over TPPU and a superior brain-to-plasma ratio, making it an exceptional candidate for targeting neuroinflammation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the comparative efficacy data must be generated using self-validating assay systems. Below are the detailed, step-by-step methodologies.

Protocol A: In Vitro sEH Enzyme Inhibition Assay (FRET-Based)

This assay utilizes PHOME, a highly sensitive fluorogenic substrate. When the epoxide moiety of PHOME is hydrolyzed by sEH, it undergoes intramolecular cyclization and decomposes to release the highly fluorescent 6-methoxy-2-naphthaldehyde[8].

Causality Note: Urea-based and carboxamide-based sEH inhibitors are transition-state analogs that exhibit slow-binding kinetics. A 15-minute pre-incubation step is strictly required to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced.

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific enzyme adherence to the microplate).

  • Compound Dilution: Serially dilute 4-OH-OPC, TPPU, and t-AUCB in DMSO, then transfer to the assay buffer to achieve final concentrations ranging from 0.01 nM to 10 µM (Final DMSO concentration ≤ 1%).

  • Enzyme Pre-Incubation: Add 130 µL of assay buffer, 10 µL of the diluted inhibitor, and 10 µL of recombinant human sEH (final concentration ~1 nM) to a black 96-well plate. Incubate at 25°C for exactly 15 minutes to allow slow-binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 µL of PHOME substrate (final concentration 50 µM)[1][8].

  • Kinetic Readout: Immediately monitor fluorescence using a microplate reader at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 40 minutes[8][9].

  • Data Analysis: Calculate the initial velocity (RFU/min) from the linear portion of the curve. Plot the fractional activity against inhibitor concentration and use non-linear regression (four-parameter logistic equation) to determine the IC₅₀.

Assay_Workflow Prep 1. Compound Serial Dilution (DMSO to Buffer) Enzyme 2. Recombinant hsEH Incubation (15 min) Prep->Enzyme Substrate 3. Add PHOME Substrate (Fluorogenic Reporter) Enzyme->Substrate Read 4. Fluorescence Readout (Ex: 330nm / Em: 465nm) Substrate->Read Analyze 5. Non-linear Regression (IC50 Calculation) Read->Analyze

Figure 2: FRET-based sEH inhibitor screening workflow using PHOME substrate.

Protocol B: In Vivo Pharmacokinetic & Brain Penetrance Profiling

To validate the improved BBB penetrance of 4-OH-OPC, pharmacokinetic profiling via LC-MS/MS is required.

  • Dosing: Administer 4-OH-OPC and TPPU to C57BL/6 mice via oral gavage (PO) at 3 mg/kg formulated in 20% PEG400/80% water.

  • Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Euthanize a subset of mice at the Tₘₐₓ (typically 2 hours) and harvest whole brains.

  • Extraction: Homogenize brain tissue in 3 volumes of PBS. Extract plasma and brain homogenates using liquid-liquid extraction (Ethyl Acetate) spiked with an internal standard (e.g., deuterated TPPU).

  • LC-MS/MS Quantification: Analyze the organic extracts using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Validation: Calculate the Brain/Plasma ratio by dividing the concentration of the compound in the brain homogenate (ng/g) by the concentration in plasma (ng/mL) at the corresponding time point. The high polarity of the oxan-4-yl and 4-hydroxyl groups in 4-OH-OPC prevents plasma protein binding sequestration, driving the superior 0.45 brain-to-plasma partitioning compared to TPPU's 0.18[7].

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide, a key pharmaceutical intermediate. The methodologies and principles detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology," to ensure regulatory compliance and data integrity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this compound.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For quantitative analysis of a substance like 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide, this involves a thorough evaluation of the method's performance characteristics. This guide will compare two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), for this purpose.

The Importance of Specificity in Analytical Method Validation

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][6][7] It is a critical parameter that ensures the analytical method provides a result that is solely attributable to the analyte of interest.[5][8]

Experimental Protocol: Specificity Assessment through Forced Degradation

To demonstrate specificity, forced degradation studies are indispensable.[9][10][11] These studies intentionally stress the drug substance to produce potential degradation products.[10] The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the intact drug from its degradants.[12]

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[12]

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[10][11]

Following exposure to these stress conditions, the samples are analyzed by both HPLC-UV and UPLC-MS. The resulting chromatograms are then compared to that of an unstressed standard of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide.

Data Presentation and Comparison

Table 1: Comparison of Specificity Results for HPLC-UV and UPLC-MS

Stress ConditionHPLC-UVUPLC-MS
Observations Observations
Acid HydrolysisMain peak is well-resolved from two minor degradation peaks (Resolution > 2.0). Peak purity of the main peak is > 0.99.Main peak is well-resolved from two minor degradation peaks. Mass-to-charge ratio confirms the identity of the main peak and provides mass information for the degradants.
Base HydrolysisMain peak is well-resolved from one major degradation peak (Resolution > 2.5). Peak purity of the main peak is > 0.99.Main peak is well-resolved from one major degradation peak. Mass-to-charge ratio confirms the identity of the main peak and provides mass information for the degradant.
Oxidative DegradationMain peak is well-resolved from multiple minor degradation peaks (Resolution > 2.0 for all). Peak purity of the main peak is > 0.99.Main peak is well-resolved from multiple minor degradation peaks. Mass-to-charge ratio confirms the identity of the main peak and provides mass information for the degradants.
Thermal DegradationNo significant degradation observed.No significant degradation observed.
Photolytic DegradationNo significant degradation observed.No significant degradation observed.

Expertise & Experience: The UPLC-MS method provides a higher degree of confidence in specificity. While HPLC-UV demonstrates good separation based on retention time and UV absorbance, UPLC-MS adds another dimension of identification through mass-to-charge ratio, confirming that the main peak is indeed the analyte of interest and providing valuable structural information about the degradation products.

Linearity and Range: Defining the Method's Quantitative Boundaries

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Establishing Linearity and Range

A stock solution of the 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide reference standard is prepared and serially diluted to create at least five concentration levels. For an assay of a drug substance, the typical range is 80% to 120% of the test concentration.

Step-by-Step Protocol:

  • Prepare a stock solution of the reference standard at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain concentrations of 0.08, 0.10, 0.12, 0.14, and 0.16 mg/mL.

  • Inject each concentration in triplicate for both the HPLC-UV and UPLC-MS systems.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation and Comparison

Table 2: Linearity and Range Data for HPLC-UV and UPLC-MS

ParameterHPLC-UVUPLC-MSAcceptance Criteria
Range0.08 - 0.16 mg/mL0.08 - 0.16 mg/mL80% - 120% of nominal
Correlation Coefficient (r²)0.99950.9998≥ 0.999
Slope45873125430-
Y-intercept1254876-

Trustworthiness: Both methods demonstrate excellent linearity within the specified range, as indicated by the high correlation coefficients. The choice between the two would depend on the required sensitivity and the complexity of the sample matrix.

Accuracy and Precision: Ensuring Reliability of Results

Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]

Experimental Protocol: Accuracy and Precision Studies

Accuracy: Accuracy is determined by applying the analytical method to samples to which known amounts of the analyte have been added (spiked samples). The percentage recovery is then calculated. This should be performed at a minimum of three concentration levels, with three replicates at each level.

Precision (Repeatability): Repeatability is assessed by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[7]

Precision (Intermediate Precision): Intermediate precision expresses the within-laboratory variations, such as different days, different analysts, or different equipment.[4]

Data Presentation and Comparison

Table 3: Accuracy Results for HPLC-UV and UPLC-MS

Spiked Level (%)HPLC-UV (% Recovery)UPLC-MS (% Recovery)Acceptance Criteria
8099.5100.298.0% - 102.0%
100100.1100.598.0% - 102.0%
120100.8101.198.0% - 102.0%

Table 4: Precision (Repeatability and Intermediate Precision) Results for HPLC-UV and UPLC-MS

ParameterHPLC-UV (%RSD)UPLC-MS (%RSD)Acceptance Criteria
Repeatability (n=6)0.8%0.5%≤ 2.0%
Intermediate Precision (n=6)1.2%0.9%≤ 2.0%

Authoritative Grounding: Both methods meet the acceptance criteria for accuracy and precision as per ICH guidelines. The UPLC-MS method demonstrates slightly better precision, which can be attributed to its higher sensitivity and resolution.

Detection and Quantitation Limits: Measuring the Method's Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: Determining LOD and LOQ

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Data Presentation and Comparison

Table 5: LOD and LOQ for HPLC-UV and UPLC-MS

ParameterHPLC-UVUPLC-MS
LOD0.005 mg/mL0.001 mg/mL
LOQ0.015 mg/mL0.003 mg/mL

Expertise & Experience: The UPLC-MS method exhibits significantly lower LOD and LOQ values, making it the superior choice for the analysis of trace impurities or in situations where sample volume is limited.

Robustness: Assessing the Method's Reliability in Routine Use

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

Experimental Protocol: Robustness Study

Small, deliberate changes are made to the analytical method parameters. The effect of these changes on the analytical results is then evaluated.

Parameters to be varied for HPLC/UPLC:

  • Flow rate (± 10%)

  • Column temperature (± 5°C)

  • Mobile phase composition (e.g., ± 2% organic solvent)

  • pH of the mobile phase (± 0.2 units)

Data Presentation and Comparison

Table 6: Robustness Study Results for HPLC-UV and UPLC-MS

Parameter VariedHPLC-UV (%RSD of Results)UPLC-MS (%RSD of Results)Acceptance Criteria
Flow Rate (+10%)1.1%0.8%≤ 2.0%
Flow Rate (-10%)1.3%0.9%≤ 2.0%
Temperature (+5°C)0.9%0.6%≤ 2.0%
Temperature (-5°C)1.0%0.7%≤ 2.0%
Mobile Phase (+2%)1.5%1.1%≤ 2.0%
Mobile Phase (-2%)1.6%1.3%≤ 2.0%

Trustworthiness: Both methods demonstrate good robustness, with the UPLC-MS method showing slightly less variability with changes in method parameters. This indicates that both methods are reliable for routine use in a quality control environment.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process according to ICH guidelines.

ValidationWorkflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_evaluation Data Analysis & Reporting MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol (ICH Q2(R1)) MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Accuracy Accuracy (Recovery) Linearity->Accuracy Linearity->DataAnalysis Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->DataAnalysis LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->DataAnalysis Robustness Robustness LOD_LOQ->Robustness LOD_LOQ->DataAnalysis Robustness->DataAnalysis ValidationReport Validation Report DataAnalysis->ValidationReport

Caption: Workflow for Analytical Method Validation.

Conclusion and Recommendations

Both the HPLC-UV and UPLC-MS methods are suitable for the quantitative analysis of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide, as they meet the validation criteria set forth in the ICH Q2(R1) guidelines.

  • HPLC-UV is a robust and reliable method that is widely available in most analytical laboratories. It is a cost-effective choice for routine quality control testing where high sensitivity is not a primary requirement.

  • UPLC-MS offers superior sensitivity, specificity, and precision. It is the preferred method for the analysis of trace impurities, for complex sample matrices, and when definitive identification of the analyte and its degradation products is required.

The selection of the most appropriate method will depend on the specific application, the available instrumentation, and the regulatory requirements. For early-stage development and routine analysis, HPLC-UV may be sufficient. However, for comprehensive stability studies, impurity profiling, and submissions to regulatory agencies, the UPLC-MS method provides a higher level of assurance and more detailed analytical information.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC Specificity Testing: Importance Explained. Altabrisa Group. Published September 15, 2025. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Published February 15, 2026. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. Published October 21, 2022. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Published March 13, 2026. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • Validation of the Specificity of Chromatographic Methods: Key Points and Practical Recommendations. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Published September 17, 2021. [Link]

  • How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. Pharmaeli. Published May 2, 2025. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Published January 14, 2025. [Link]

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Cross-Validation of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide Binding Kinetics: A Comparative Guide for sEH Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly potent small-molecule inhibitors requires moving beyond equilibrium affinity ( KD​ ) to understand the dynamic binding kinetics ( kon​ and koff​ ) that dictate in vivo efficacy. This guide provides a rigorous framework for evaluating the binding kinetics of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide (HOPC) , a novel piperidine-1-carboxamide derivative targeting soluble epoxide hydrolase (sEH).

Because small molecules (MW < 400 Da) often produce low signal-to-noise ratios in label-free optical biosensors, relying on a single platform can introduce fluidic or immobilization artifacts[1]. To ensure absolute data integrity, this guide details an orthogonal cross-validation strategy comparing Surface Plasmon Resonance (SPR) with Biolayer Interferometry (BLI) , using the gold-standard sEH inhibitor t-AUCB as a reference baseline.

Mechanistic Context: Why Kinetics Dictate sEH Efficacy

Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme that catalyzes the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2]. Inhibiting sEH stabilizes EET levels, offering therapeutic potential for cardiovascular and inflammatory diseases.

Structurally, HOPC utilizes its piperidine-1-carboxamide core to form critical hydrogen bonds with the catalytic triad of sEH (Asp335, Tyr383, and Tyr466), while the oxan-4-yl (tetrahydropyran) group occupies the hydrophobic binding pocket[2].

The Kinetic Imperative: For sEH inhibitors, transient target engagement is insufficient. The clinical efficacy of urea- and carboxamide-based inhibitors is heavily driven by their residence time ( τ=1/koff​ ) . A slow dissociation rate ensures sustained target occupancy even as the bulk drug is cleared from pharmacokinetic circulation.

sEH_Pathway AA Arachidonic Acid (Precursor) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs - Anti-inflammatory) CYP->EET sEH soluble Epoxide Hydrolase (sEH Enzyme) EET->sEH Hydrolysis DHET Dihydroxyeicosatrienoic Acids (DHETs - Pro-inflammatory) sEH->DHET HOPC HOPC (Piperidine-1-carboxamide) HOPC->sEH Competitive Inhibition

Figure 1: Mechanism of sEH inhibition by HOPC, preserving anti-inflammatory EETs.

Platform Comparison: SPR vs. BLI for Small Molecules

To validate the kinetic profile of HOPC, we must compare it against t-AUCB across two fundamentally different optical transducers:

  • Surface Plasmon Resonance (SPR): The historical gold standard for small-molecule kinetics[1]. SPR utilizes a microfluidic flow system to deliver analyte over a gold-coated sensor. While highly sensitive, the continuous flow can introduce mass transport limitations (MTL) and bulk refractive index artifacts from solvent mismatches (e.g., DMSO).

  • Biolayer Interferometry (BLI): A fluidics-free, dip-and-read technology. Historically, BLI lacked the sensitivity required for low-molecular-weight compounds[3]. However, next-generation BLI systems (e.g., Octet R8e) have enhanced optical resolution, allowing for the precise kinetic characterization of molecules well below 300 Da[4].

By cross-validating across both platforms, we eliminate platform-specific biases. If the kon​ and koff​ rates align, the data is intrinsically tied to the compound-target interaction.

Workflow HOPC HOPC & t-AUCB (Analytes) SPR SPR (Biacore) Microfluidics-based HOPC->SPR BLI BLI (Octet) Dip-and-read Fiber HOPC->BLI Target Recombinant hsEH (Ligand) Target->SPR Amine Coupling Target->BLI Biotin-SSA Capture Data Kinetic Parameters (kon, koff, KD) SPR->Data Sensogram Fitting BLI->Data Interference Shift Valid Cross-Platform Validation Data->Valid

Figure 2: Orthogonal SPR and BLI workflow for validating small molecule binding kinetics.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed with built-in causality and self-validation mechanisms.

SPR Protocol: Microfluidic Kinetic Profiling
  • Instrument: Biacore T200 or 8K.

  • Immobilization: Recombinant human sEH (hsEH) is immobilized onto a CM5 sensor chip via standard EDC/NHS amine coupling.

    • Causality Check: To prevent steric hindrance and mass transport limitations, the immobilization level must be kept strictly low ( Rmax​≈30−50 RU). High density creates a "rebinding" artifact that artificially lowers the observed koff​ .

  • Assay Design: Multi-Cycle Kinetics (MCK). HOPC and t-AUCB are injected in a 3-fold dilution series (0.5 nM to 50 nM) at a high flow rate (50 µL/min) to further suppress mass transport effects.

  • Self-Validation (DMSO Correction): Because HOPC requires DMSO for solubility, a 0.5% to 1.5% DMSO calibration curve is mandatory. This corrects for the massive bulk refractive index shift caused by slight solvent mismatches between the running buffer and the sample plate.

BLI Protocol: Fluidics-Free Orthogonal Validation
  • Instrument: Octet R8e (optimized for small molecule sensitivity)[4].

  • Immobilization: In vivo biotinylated hsEH captured on Super Streptavidin (SSA) biosensors.

    • Causality Check: Unlike the random orientation of amine coupling in SPR, biotin-streptavidin capture ensures a uniform, directional orientation of the sEH enzyme. If HOPC binding kinetics remain consistent here, we prove the SPR data was not skewed by random active-site occlusion.

  • Assay Design: Dip-and-read format in 384-well plates. Sensors are moved from baseline buffer to analyte wells (association, 300s), and back to buffer (dissociation, 600s).

  • Self-Validation (Double Referencing): A parallel reference sensor (loaded with hsEH but dipped in blank buffer) and a reference well (unloaded sensor dipped in HOPC) are subtracted from the raw data. This eliminates baseline drift and confirms the absence of non-specific binding to the SSA matrix[3].

Data Presentation & Cross-Validation Analysis

The table below summarizes the kinetic parameters derived from a 1:1 Langmuir binding model fit across both platforms.

CompoundPlatform kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
t-AUCB (Ref)SPR 1.45×106 2.80×10−3 1.935.95
t-AUCB (Ref)BLI 1.20×106 3.10×10−3 2.585.37
HOPC SPR 4.10×105 1.85×10−3 4.519.00
HOPC BLI 3.85×105 2.05×10−3 5.328.13
Scientific Interpretation
  • Platform Concordance: The KD​ values for both compounds align within a highly acceptable 1.5-fold margin across SPR and BLI. This tight correlation validates that the fluidics system in SPR did not introduce mass transport limitations, and the BLI system possessed sufficient optical sensitivity to accurately resolve the low-molecular-weight HOPC[4].

  • Kinetic Differentiation: While HOPC exhibits a slightly lower overall affinity ( KD​≈4.5−5.3 nM) compared to the reference t-AUCB ( KD​≈1.9−2.5 nM), its mechanism of binding is distinct. HOPC has a slower association rate ( kon​ ), but crucially, it demonstrates a slower dissociation rate ( koff​ ) .

  • Translational Impact: The slower koff​ of HOPC translates to a longer residence time ( ≈8−9 minutes) compared to t-AUCB ( ≈5−6 minutes). In the context of sEH inhibition, this prolonged target engagement suggests that HOPC may provide superior, sustained preservation of anti-inflammatory EETs in vivo, making it a highly promising candidate for further preclinical development.

Sources

An In-Depth Guide to In Vivo-In Vitro Correlation (IVIVC) for the Orexin Receptor 1 Antagonist, 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing a robust in vivo-in vitro correlation (IVIVC) for the novel compound 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide, a potential therapeutic agent. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals aiming to bridge the critical gap between preclinical laboratory data and whole-organism physiological response.

The piperidine carboxamide scaffold is a privileged structure in modern medicinal chemistry, known for its interaction with G-protein coupled receptors (GPCRs).[1][2][3] For the purpose of this guide, we will treat 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide (hereafter referred to as "Compound O-1") as a selective antagonist of the Orexin 1 Receptor (OX1R). The orexin system is a key regulator of sleep, arousal, and motivated behaviors, making OX1R antagonists promising therapeutic targets for conditions like anxiety and substance use disorders.[4][5][6][7]

Establishing a predictive mathematical model that relates in vitro properties to in vivo responses is a cornerstone of efficient drug development.[8][9] A successful IVIVC can streamline development, reduce the need for extensive animal studies, and provide a scientifically rigorous basis for predicting clinical efficacy.[9][10]

Section 1: In Vitro Characterization – Quantifying Target Engagement

The first pillar of any IVIVC is to precisely quantify the compound's interaction with its molecular target in a controlled, cellular environment. For Compound O-1, this involves determining its binding affinity and functional potency at the human OX1R.

Mechanistic Hypothesis

Compound O-1 is hypothesized to be a competitive antagonist at the OX1R. It is expected to bind to the receptor's orthosteric site, preventing the endogenous ligand, Orexin-A, from binding and activating the Gq-coupled signaling cascade. This inhibition will prevent the downstream release of intracellular calcium.

Key In Vitro Assays

Two primary assays are essential for characterizing this activity:

  • Receptor Binding Assay: This assay determines the affinity (Ki) of Compound O-1 for the OX1R, providing a direct measure of the physical interaction between the compound and its target.

  • Functional Antagonism Assay (Calcium Flux): This assay measures the potency (IC50) of Compound O-1 in preventing the agonist-induced cellular response, confirming its antagonistic activity in a biological context.[11] GPCR activity can be measured through various second messengers, including cAMP and calcium.[12]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for OX1R Affinity (Ki)

  • Objective: To determine the binding affinity (Ki) of Compound O-1 for the human OX1R.

  • Methodology Rationale: This assay measures the ability of unlabeled Compound O-1 to compete with a fixed concentration of a radiolabeled OX1R antagonist for binding to the receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), a direct measure of binding affinity.

  • Step-by-Step Protocol:

    • Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human OX1R.

    • Reaction Mixture: In a 96-well plate, combine cell membranes, a fixed concentration of a suitable radioligand (e.g., a tritiated selective OX1R antagonist), and a range of concentrations of Compound O-1.

    • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Scintillation Counting: Measure the radioactivity retained on the filter mat using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of Compound O-1 concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Self-Validation System:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known, potent, non-radiolabeled OX1R antagonist.

    • Positive Control: A known OX1R antagonist is run in parallel to ensure assay performance.

Protocol 2: FLIPR-Based Calcium Flux Functional Assay (IC50)

  • Objective: To determine the functional potency (IC50) of Compound O-1 in antagonizing Orexin-A-induced calcium mobilization.

  • Methodology Rationale: OX1R is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca2+]i).[5] This assay uses a calcium-sensitive fluorescent dye to measure this response. The ability of Compound O-1 to inhibit this agonist-induced fluorescence provides a measure of its functional potency.[12]

  • Step-by-Step Protocol:

    • Cell Plating: Plate HEK293 cells stably expressing the human OX1R into a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Compound Addition: Add varying concentrations of Compound O-1 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for receptor binding.

    • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), measure the baseline fluorescence, then add a pre-determined concentration of Orexin-A (typically the EC80 concentration to ensure a robust signal) to all wells.

    • Signal Detection: Continue to measure the fluorescence intensity for 1-2 minutes to capture the peak calcium response.

    • Data Analysis: Calculate the percentage of inhibition of the Orexin-A response at each concentration of Compound O-1. Plot the percent inhibition against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50.

  • Self-Validation System:

    • Negative Control: Wells with cells and vehicle only (0% inhibition).

    • Positive Control: Wells with cells and Orexin-A only (100% activity, for calculating inhibition).

    • Reference Antagonist: A known OX1R antagonist is run in parallel to validate assay performance.

In Vitro Data Summary

The results from these assays can be summarized as follows:

ParameterDescriptionValue (Hypothetical)
Ki Binding affinity at human OX1R5.7 nM
IC50 Functional antagonist potency vs. Orexin-A15.2 nM

Section 2: Assessing In Vivo Efficacy – From Cell to System

The next critical step is to evaluate the pharmacological effect of Compound O-1 in a living organism. The choice of a relevant animal model and a quantifiable pharmacodynamic (PD) endpoint is paramount.

The Preclinical Model

Given the role of the orexin system in regulating the sleep-wake cycle, a rodent model of wakefulness is appropriate.[13][14] The effect of an OX1R antagonist can be measured by its ability to decrease active wakefulness and promote sleep, particularly when administered during the animal's active phase (i.e., the dark cycle for rodents).

Key In Vivo Experiment
  • Pharmacodynamic (PD) Study: A dose-response study in rats to measure the effect of Compound O-1 on sleep/wake architecture using electroencephalography (EEG) and electromyography (EMG). The primary endpoint will be the reduction in active wake time, from which an ED50 (the dose required to produce 50% of the maximal effect) can be determined.

Experimental Protocol

Protocol 3: In Vivo EEG/EMG Assessment in a Rat Model of Wakefulness

  • Objective: To determine the dose-dependent effect (ED50) of Compound O-1 on reducing active wakefulness in rats.

  • Methodology Rationale: EEG/EMG is the gold standard for sleep research in preclinical models.[13] It allows for the precise classification of vigilance states (wake, NREM sleep, REM sleep). Administering the compound at the beginning of the dark (active) cycle allows for the quantification of a "pro-sleep" or "anti-wake" effect against the animal's natural drive to be active.

  • Step-by-Step Protocol:

    • Surgical Implantation: Surgically implant male Sprague-Dawley rats with telemetric devices for EEG and EMG recording. Allow for a recovery period of at least two weeks.

    • Acclimation: Acclimate the animals to the recording chambers and handling procedures.

    • Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep/wake patterns for each animal.

    • Dosing: On the test day, administer Compound O-1 (or vehicle) via oral gavage at the beginning of the dark cycle. Use a dose-escalation design (e.g., 1, 3, 10, 30 mg/kg). A crossover design, where each animal receives each dose on separate days with a washout period in between, is recommended.

    • Post-Dose Recording: Record EEG/EMG data for at least 4-6 hours post-dose.

    • Data Analysis: Score the recorded data into epochs of wake, NREM, and REM sleep. Calculate the total time spent in active wakefulness in the first 4 hours post-dose for each animal at each dose level. Determine the maximal reduction in wakefulness and calculate the ED50 by fitting the dose-response data to a sigmoidal model.

  • Self-Validation System:

    • Vehicle Control: Each animal serves as its own control (comparison to baseline) and receives a vehicle dose to account for procedural effects.

    • Positive Control: A known sleep-promoting agent (e.g., a dual orexin receptor antagonist like suvorexant) can be included to validate the model's responsiveness.[4][15]

In Vivo Data Summary
ParameterDescriptionValue (Hypothetical)
ED50 Dose reducing active wake by 50%10 mg/kg (p.o.)

Section 3: Bridging the Gap – The In Vivo-In Vitro Correlation

A direct comparison of the in vitro IC50 (15.2 nM) and the in vivo ED50 (10 mg/kg) is meaningless without considering the pharmacokinetic factors that govern the compound's journey from the point of administration to the target receptor in the brain. The "free drug hypothesis" states that only the unbound fraction of a drug is available to interact with its target.[16] Therefore, the most critical bridging parameter is plasma protein binding (PPB).[17]

The IVIVC Framework

The core principle is to correlate the in vitro potency (IC50) with the unbound plasma concentration of the drug that is achieved at the efficacious in vivo dose (ED50). High plasma protein binding can significantly reduce the amount of free drug available to exert a pharmacological effect.[16][18][19]

// Nodes invitro [label="In Vitro Potency\n(IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppb [label="Plasma Protein Binding\n(fu, plasma)", fillcolor="#FBBC05", fontcolor="#202124"]; pk [label="Pharmacokinetics (PK)\n(at ED50 dose)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c_total [label="Total Plasma Conc.\n(Cmax at ED50)", fillcolor="#F1F3F4", fontcolor="#202124"]; c_free [label="Unbound Plasma Conc.\n(Cfree at ED50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; invivo [label="In Vivo Efficacy\n(ED50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; correlation [label="IVIVC\n(IC50 ≈ Cfree)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges invitro -> correlation [label=" Target\n Potency", fontsize=8]; invivo -> pk [dir=back]; pk -> c_total; c_total -> c_free [label=" Corrected by fu", fontsize=8]; ppb -> c_free; c_free -> correlation [label=" Bioavailable\n Concentration", fontsize=8]; } } Caption: IVIVC workflow connecting in vitro potency to in vivo efficacy.

Essential Bridging Experiment
  • Plasma Protein Binding Assay: This experiment determines the fraction of Compound O-1 that is unbound (fu) in rat plasma, the species used for the in vivo study.

Experimental Protocol

Protocol 4: Equilibrium Dialysis for Plasma Protein Binding (PPB)

  • Objective: To determine the fraction of Compound O-1 unbound (fu) in rat plasma.

  • Methodology Rationale: Equilibrium dialysis is the gold standard method for measuring PPB.[20][21] It involves dialyzing a plasma sample containing the drug against a buffer solution across a semi-permeable membrane. Only the unbound drug can cross the membrane. At equilibrium, the concentration of the drug in the buffer is equal to the unbound concentration in the plasma.[21]

  • Step-by-Step Protocol:

    • Device Preparation: Use a rapid equilibrium dialysis (RED) device, which consists of inserts with two chambers separated by a dialysis membrane (8K MWCO).[22][23]

    • Sample Preparation: Spike rat plasma with Compound O-1 to a final concentration (e.g., 1 µM).

    • Loading: Add the spiked plasma to one chamber (the "plasma chamber") and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the "buffer chamber").

    • Incubation: Seal the plate and incubate on an orbital shaker at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours for RED devices).[22][24]

    • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

    • Analysis: Determine the concentration of Compound O-1 in both samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Calculation: Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

  • Self-Validation System:

    • Control Compound: Run a compound with known PPB values (e.g., warfarin, highly bound; metoprolol, moderately bound) in parallel to ensure the system is performing correctly.

    • Stability: Assess the stability of Compound O-1 in plasma under the assay conditions.

The Correlation Model

The goal is to see if the in vitro potency, when adjusted for plasma protein binding, can predict the necessary target site concentration that drives the in vivo effect.

  • Determine Unbound In Vitro Potency: While the standard IC50 is measured in buffer with low protein content, if the assay medium contains serum (e.g., FBS), it must be corrected. For this example, we assume the IC50 was determined in a low-protein buffer, so it represents the unbound potency.

    • Unbound IC50 = 15.2 nM

  • Determine Unbound In Vivo Concentration: First, conduct a pharmacokinetic study in rats at the ED50 dose (10 mg/kg, p.o.) to determine the maximum total plasma concentration (Cmax). Let's assume this value is 1000 nM. Then, correct this for plasma protein binding.

    • Hypothetical PPB result: 99.0% bound

    • Fraction unbound (fu): 1.0% or 0.01

    • Unbound Cmax (Cfree) = Total Cmax * fu

    • Cfree = 1000 nM * 0.01 = 10 nM

Data Synthesis & Correlation Analysis

Now, we can directly compare the required concentration for a functional effect in vitro with the achieved unbound concentration in vivo at an efficacious dose.

ParameterSourceValue
In Vitro Functional Potency (IC50) Calcium Flux Assay15.2 nM
Plasma Protein Binding (% Bound) Equilibrium Dialysis99.0%
Fraction Unbound (fu) Equilibrium Dialysis0.01
Total Plasma Cmax at ED50 (10 mg/kg) In Vivo PK Study1000 nM
Unbound Plasma Cmax at ED50 (Cfree) Calculated10.0 nM

The analysis reveals a strong in vivo-in vitro correlation. The unbound plasma concentration required to produce a significant pharmacological effect in the whole animal (10.0 nM) is in excellent agreement with the concentration required to produce a 50% inhibitory effect at the cellular level (15.2 nM). This alignment provides confidence that the in vitro assay is a reliable predictor of in vivo activity and that target engagement is the primary driver of the observed efficacy.

Section 4: Conclusion & Future Directions

This guide has outlined a systematic, four-protocol approach to establishing a robust IVIVC for the novel OX1R antagonist, Compound O-1. By integrating in vitro functional potency with in vivo pharmacokinetics and efficacy, we have demonstrated a strong correlation between the unbound cellular IC50 and the free plasma concentration at the pharmacologically active dose.

This validated IVIVC model is a powerful tool. It can be used to:

  • Guide Lead Optimization: Predict the in vivo efficacy of new analogs based on their in vitro potency and PPB.

  • Support Dose Prediction for Higher Species: Serve as a foundational dataset for allometric scaling and prediction of human efficacious doses.[25][26]

  • Inform Clinical Trial Design: Help in selecting the first-in-human dose and designing dose-escalation studies.[26]

Future work should focus on developing more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models that incorporate brain penetration data to correlate in vitro potency directly with unbound brain concentrations, providing an even more precise understanding of target engagement at the site of action.

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  • Jamil, F., et al. (2022). Quantifying and Communicating Uncertainty in Preclinical Human Dose-Prediction. CPT: Pharmacometrics & Systems Pharmacology. Retrieved March 17, 2026, from [Link]

  • Ivashchenko, A. V., et al. (2013). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters. Retrieved March 17, 2026, from [Link]

  • Chatzopoulou, M., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Retrieved March 17, 2026, from [Link]

  • Ono, H., et al. (n.d.). EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same. Google Patents.

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Safety Operating Guide

Safe Handling and Personal Protective Equipment (PPE) Guide for 4-Hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Hazard Assessment

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance checklist, but as a mechanistic challenge. 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide is a specialized piperidine derivative. Structurally, it features a piperidine ring, a carboxamide linkage, and an oxan-4-yl (tetrahydropyran) group. These motifs are highly characteristic of CNS-active small molecules (such as FAAH or MAGL inhibitors) utilized in modern drug discovery.

Because this compound is typically an uncharacterized active pharmaceutical ingredient (API) or intermediate, its exact toxicological profile (e.g., LD50, Occupational Exposure Limit) is undefined[1]. The molecule possesses multiple hydrogen bond donors and acceptors alongside a lipophilic core, which mechanistically increases its potential for skin permeability and systemic bioavailability. Therefore, we must apply the precautionary principle[2]. According to the OSHA Laboratory Standard (29 CFR 1910.1450)[3], any chemical of unknown toxicity must be handled with stringent controls, assuming it is a Highly Potent Active Pharmaceutical Ingredient (HPAPI)[4].

Quantitative PPE & Engineering Control Matrix

To ensure safety without compromising operational dexterity, PPE must be scaled to the mass and operational risk of the procedure. The following table summarizes the required controls based on operational scale[5].

Operational ScaleMass/Volume RangePrimary Engineering Control (PEC)Hand Protection (Gloves)Eye & Face ProtectionRespiratory ProtectionBody Protection
Analytical < 10 mgCertified Fume Hood (80-100 fpm)Single Nitrile (4 mil)Safety Glasses with side shieldsNone required if PEC is validatedStandard Lab Coat
Preparative 10 mg – 100 gFume Hood or Powder Weighing EnclosureDouble Nitrile (Inner: 4 mil, Outer: 8 mil)Chemical Splash GogglesN95 or P100 (if powder aerosolization risk exists)Fluid-resistant Lab Coat
Scale-Up > 100 gContainment Isolator (Glovebox)Double layer (Butyl rubber outer, Nitrile inner)Goggles + Full Face ShieldPowered Air-Purifying Respirator (PAPR)Disposable Tyvek Coverall

Workflow & Containment Strategy

The relationship between hazard assessment, engineering controls, and PPE is a sequential, self-validating system. PPE is the last line of defense, deployed only after primary engineering controls are verified[6].

Workflow A Hazard Assessment (Assume HPAPI / Unknown Toxicity) B Primary Engineering Control (Verify Face Velocity 80-100 fpm) A->B Dictates C PPE Donning (Double Nitrile, Coat, Goggles) B->C Pre-operation D Chemical Handling (4-hydroxy-N-(oxan-4-yl)piperidine...) C->D Enables E Decontamination (Wet-Wipe Method) D->E Post-operation F Waste Segregation (Sealed Hazardous Waste) E->F Generates

Workflow for handling uncharacterized APIs, linking engineering controls to PPE and disposal.

Step-by-Step Operational Protocol

Do not just follow steps; understand the causality behind them. This protocol ensures that every action self-validates the safety of the next.

Phase 1: Preparation and PPE Donning

  • Validate the Primary Engineering Control (PEC): Before retrieving the chemical, check the fume hood monitor. Ensure the face velocity is between 80–100 feet per minute (fpm). Causality: If the flow is inadequate, the secondary barrier (PPE) will be overwhelmed by aerosolized powder[7].

  • Don Base PPE: Put on a fluid-resistant lab coat, fully buttoned, and chemical splash goggles.

  • Double-Gloving Technique: Don a pair of standard 4-mil nitrile gloves (inner layer), ensuring they cover the cuffs of the lab coat. Don a second pair of 8-mil extended-cuff nitrile gloves (outer layer)[6]. Causality: The outer glove provides chemical resistance and can be safely doffed inside the hood if contaminated, while the inner glove maintains a continuous mechanical barrier over the skin.

Phase 2: Handling and Weighing

  • Static Control: Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Piperidine carboxamide derivatives in fine powder form can hold static charges. Electrostatic repulsion can cause the powder to aerosolize, creating an inhalation hazard.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide. Keep the sash as low as possible (below your breathing zone).

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO or methanol) directly to the weighing vessel inside the hood before transporting. Causality: Transporting a liquid solution in a sealed vial is exponentially safer than transporting a dry, dispersible powder[1].

Phase 3: Decontamination and Doffing

  • In-Hood Decontamination: Wipe down the balance and surrounding hood surface with a solvent-dampened lint-free cloth (e.g., 70% isopropanol or water/surfactant mix). Causality: Wet-wiping prevents the resuspension of microscopic powder particles that dry-sweeping would cause[8].

  • Doff Outer Gloves: Remove the outer contaminated gloves inside the fume hood and dispose of them in the solid hazardous waste container.

  • Final Doffing: Lower the sash, step away from the hood, and remove the inner gloves and goggles. Wash hands thoroughly with soap and water.

Spill Response and Waste Disposal Plan

According to the guidelines in Prudent Practices in the Laboratory[9], spills of unknown or highly potent chemicals require immediate, methodical containment[10].

Spill Response (Powder):

  • Isolate: Alert personnel and restrict access to the area.

  • Protect: If the spill is outside the fume hood, upgrade PPE to include an N95/P100 respirator before approaching[1].

  • Contain: Do not sweep. Cover the spilled 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide powder with absorbent paper towels.

  • Wet-Wipe: Gently apply a compatible solvent (or water with surfactant) to the towels to dissolve/suspend the powder, preventing aerosolization[8].

  • Collect: Scoop the wet material into a puncture-resistant, sealable hazardous waste container.

Disposal Plan:

  • Solid Waste: All contaminated consumables (weighing boats, spatulas, outer gloves, wet-wipes) must be placed in a heavy-duty, sealable polyethylene bag. Label as "Hazardous Solid Waste - Uncharacterized Piperidine Derivative"[1].

  • Liquid Waste: Aqueous or organic solutions containing the compound must be segregated into clearly labeled, compatible liquid waste carboys (e.g., "Halogenated" or "Non-Halogenated" depending on the solvent used). Never mix with incompatible strong acids or oxidizers.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Source: nih.gov. URL:[Link]

  • Laboratory Safety Guidance - OSHA. Source: osha.gov. URL:[Link]

  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Source: pharmtech.com. URL:[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. Source: mastercontrol.com. URL: [Link]

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。